H-D-Thr(tbu)-OH, CAS 201274-81-9, is a protected form of the non-proteinogenic amino acid D-Threonine. It is primarily used as a building block in Fmoc-based solid-phase peptide synthesis (SPPS). The key feature is the tert-butyl (tBu) ether protecting group on the side-chain hydroxyl function, which prevents unwanted side reactions during peptide chain elongation. This protection is stable under the basic conditions used for Nα-Fmoc group removal but is readily cleaved by strong acids like trifluoroacetic acid (TFA) during the final step, ensuring its compatibility with standard Fmoc/tBu synthesis strategies.
Substituting H-D-Thr(tbu)-OH is a critical process decision, not a simple cost-saving measure. Using the unprotected analog, H-D-Thr-OH, risks side-chain acylation or dehydration during coupling, leading to difficult-to-remove impurities and reduced peptide yield. Choosing the incorrect stereoisomer, H-L-Thr(tbu)-OH, will fundamentally alter the resulting peptide's three-dimensional structure and biological function, as D-amino acids induce distinct conformational propensities compared to their L-counterparts. Finally, substituting for a different side-chain protecting group, such as Benzyl (Bzl), invalidates the entire Fmoc/tBu synthesis strategy; the Benzyl group requires orthogonal deprotection via hydrogenolysis, whereas the t-Butyl group is specifically selected for its acid lability, a cornerstone of the most common SPPS workflows.
The tert-butyl (tBu) side-chain protection of H-D-Thr(tbu)-OH is integral to the Fmoc/tBu synthesis strategy. It is stable to the basic conditions (e.g., 20% piperidine in DMF) used for repeated Nα-Fmoc deprotection but is efficiently removed under standard final cleavage conditions using concentrated Trifluoroacetic Acid (TFA). In contrast, a Benzyl (Bzl) protected threonine, common in Boc-based synthesis, is stable to TFA but requires catalytic hydrogenolysis (e.g., H₂/Pd) for removal. This makes H-D-Thr(tbu)-OH the correct choice for labs standardized on Fmoc chemistry, as it avoids the need for incompatible equipment and harsh, non-orthogonal deprotection steps that could compromise the final peptide.
| Evidence Dimension | Side-Chain Deprotection Condition |
| Target Compound Data | Cleaved by strong acid (e.g., 95% TFA) |
| Comparator Or Baseline | H-D-Thr(Bzl)-OH: Cleaved by catalytic hydrogenolysis (H₂/Pd) or very strong acids like HF |
| Quantified Difference | Qualitatively different chemical requirements (Acidolysis vs. Hydrogenolysis) |
| Conditions | Standard Solid-Phase Peptide Synthesis (SPPS) final cleavage |
This ensures compatibility with the most widely used peptide synthesis workflows (Fmoc/tBu), preventing process redesign and investment in specialized equipment.
Using an unprotected threonine residue during SPPS can lead to side reactions, most notably dehydration of the side chain to form a dehydrobutyrine (Dhb) derivative, especially with potent activating agents or elevated temperatures. This results in a mass loss of 18 Da and creates a significant, hydrophobic impurity that is often difficult to separate via HPLC. The tBu protecting group on H-D-Thr(tbu)-OH effectively blocks the hydroxyl group, preventing this elimination pathway. Procuring the tBu-protected version is a direct strategy to minimize this key side reaction, leading to higher crude purity, simplified purification, and ultimately a better overall yield of the target peptide.
| Evidence Dimension | Susceptibility to Dehydration Side Reaction |
| Target Compound Data | Blocked by tBu group, preventing dehydration |
| Comparator Or Baseline | Unprotected H-D-Thr-OH: Prone to dehydration (mass loss of 18 Da) under coupling conditions |
| Quantified Difference | Qualitative prevention of a major impurity pathway |
| Conditions | Fmoc-SPPS, particularly with strong coupling reagents or elevated temperature |
This directly improves final product purity and yield, reducing time and cost associated with chromatographic purification.
The choice between D- and L-stereoisomers is fundamental to peptide structure and function. Molecular dynamics simulations on host-guest pentapeptides show that the intrinsic backbone conformational propensities of D-amino acids are the inverse of their L-enantiomers. For example, where L-Thr might favor a right-handed helical region (αR) of the Ramachandran plot, D-Thr favors the corresponding left-handed region (DαL). Incorporating a D-amino acid like H-D-Thr(tbu)-OH is a deliberate design choice to induce specific turns or secondary structures that are inaccessible with proteinogenic L-amino acids. This is a critical tool for creating peptides with enhanced proteolytic stability or for mimicking specific structural motifs for receptor binding.
| Evidence Dimension | Preferred Backbone Dihedral Angles (φ/ψ) |
| Target Compound Data | Favors left-handed regions of Ramachandran space (e.g., DαL, DαR) |
| Comparator Or Baseline | H-L-Thr(tbu)-OH: Favors right-handed regions of Ramachandran space (e.g., αL, αR) |
| Quantified Difference | Inversion of conformational preference on the Ramachandran plot |
| Conditions | Host-guest (GGXGG) pentapeptide molecular dynamics simulation |
Enables the rational design of peptides with specific, non-natural conformations required for therapeutic applications and enhanced stability.
Where resistance to enzymatic degradation is required, H-D-Thr(tbu)-OH is the correct choice. The incorporation of a D-amino acid disrupts the native L-conformation recognized by proteases, significantly increasing the peptide's in-vivo half-life. Its tBu protection ensures high-purity synthesis within a standard Fmoc/tBu workflow.
For projects requiring precise control over peptide secondary structure, such as inducing a specific beta-turn or a non-natural helical twist. The D-configuration provides access to conformational space that is unavailable to its L-counterpart, making H-D-Thr(tbu)-OH a critical component for rationally designed peptide scaffolds in drug discovery.
When synthesizing peptides where a threonine residue is at a synthetically challenging position, the use of H-D-Thr(tbu)-OH is a key process decision. The tBu protecting group prevents dehydration side reactions that can occur with unprotected threonine, simplifying purification and improving the overall yield and purity of the final product.